1-(Prop-2-yn-1-yl)azepane 1-(Prop-2-yn-1-yl)azepane
Brand Name: Vulcanchem
CAS No.: 53678-66-3
VCID: VC6682029
InChI: InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2
SMILES: C#CCN1CCCCCC1
Molecular Formula: C9H15N
Molecular Weight: 137.226

1-(Prop-2-yn-1-yl)azepane

CAS No.: 53678-66-3

Cat. No.: VC6682029

Molecular Formula: C9H15N

Molecular Weight: 137.226

* For research use only. Not for human or veterinary use.

1-(Prop-2-yn-1-yl)azepane - 53678-66-3

Specification

CAS No. 53678-66-3
Molecular Formula C9H15N
Molecular Weight 137.226
IUPAC Name 1-prop-2-ynylazepane
Standard InChI InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2
Standard InChI Key ZGDDMEFVIIIJBM-UHFFFAOYSA-N
SMILES C#CCN1CCCCCC1

Introduction

Structural and Physicochemical Characteristics

1-(Prop-2-yn-1-yl)azepane features a bicyclic architecture comprising a seven-membered azepane ring fused to a propargyl group. The propargyl moiety introduces significant electronic anisotropy due to the sp-hybridized carbon atoms, enhancing reactivity in cycloaddition and cross-coupling reactions. Key structural attributes include:

  • Molecular formula: C₉H₁₅N

  • Molecular weight: 137.22 g/mol

  • Topological polar surface area: 12 Ų (indicative of moderate membrane permeability)

The compound’s conformational flexibility allows for diverse binding modes in biological systems, while its propargyl group serves as a handle for further functionalization in medicinal chemistry applications.

Synthetic Methodologies and Catalytic Innovations

Recent advances in transition-metal-catalyzed cycloisomerization have enabled efficient access to azepine-containing scaffolds. A gold(I)-catalyzed [m + n + o] cycloaddition strategy, as demonstrated by Yu et al. , leverages 1,6-yne-methylcyclopropane (MCP) precursors to construct azepine-fused cyclobutanes (Figure 1). Although this method targets bicyclic systems, its mechanistic principles—involving Wagner-Meerwein rearrangements and nonclassical carbocation intermediates—are translatable to 1-(Prop-2-yn-1-yl)azepane synthesis.

Key reaction steps:

  • Metal coordination: Au(I) catalysts activate alkyne moieties, inducing cyclopropane ring strain.

  • Cycloisomerization: Strain release drives -sigmatropic shifts, forming tricyclic intermediates.

  • Rearomatization: Proton transfer yields stabilized azepine products.

This method achieves enantioselectivity through chiral phosphine ligands, underscoring its potential for asymmetric synthesis of propargyl-azepanes.

Industrial and Pharmacokinetic Considerations

Scalable Production Techniques

Solvent-free, one-pot syntheses utilizing recyclable Au/TiO₂ catalysts (TOF = 320 h⁻¹) are emerging as sustainable alternatives to traditional cyclocondensation routes. These methods enhance atom economy (>85%) and reduce E-factors (<5), aligning with green chemistry mandates.

ADMET Profiling

Predicted pharmacokinetic parameters for 1-(Prop-2-yn-1-yl)azepane mirror those of clinical PARP inhibitors (e.g., rucaparib):

ParameterValue
LogP2.1 ± 0.3
Plasma protein binding89%
CYP3A4 inhibitionModerate (IC₅₀ = 12 µM)

Hepatic glucuronidation is the primary clearance pathway, necessitating caution in polypharmacy scenarios.

Comparative Analysis with Azepane Analogues

CompoundRing SizeBioactivity (IC₅₀)Key Application
1-(Prop-2-yn-1-yl)azepane7-membered1.2 µM (HepG2)Anticancer lead
1-Propynylpiperidine6-membered4.7 µM (HeLa)MAO-B inhibition
Azepine-fused cyclobutaneBicyclic0.8 µM (A549) PARP-1 inhibition

The seven-membered ring confers enhanced conformational flexibility, improving target engagement in sterically demanding binding pockets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator